molecular formula C18H20N2O2S B5875025 ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE

ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE

Cat. No.: B5875025
M. Wt: 328.4 g/mol
InChI Key: PUCXKHFSJIAFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C18H20N2O2S. This compound is known for its unique chemical structure, which includes an ethyl ester group, a benzoate moiety, and a carbothioyl group attached to a dimethylaniline derivative. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2,4-dimethylaniline and thiophosgene to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 4-{[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO}BENZOATE
  • ETHYL 4-{[(2-MERCAPTOANILINO)CARBOTHIOYL]AMINO}BENZOATE
  • ETHYL 4-{[(2,4-DIMETHOXYPHENYL)AMINO]CARBONOTHIOYL}AMINO}BENZOATE

Uniqueness

ETHYL 4-{[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}BENZOATE is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

ethyl 4-[(2,4-dimethylphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-22-17(21)14-6-8-15(9-7-14)19-18(23)20-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCXKHFSJIAFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.